Superior In Vitro Potency: LY81067 is the Most Effective Inhibitor of 35S-TBPS Binding Among GABAergic Modulators
LY81067 exhibits the most potent inhibition of 35S-TBPS binding among a set of GABAergic modulators. In rat cortical membrane assays, LY81067 demonstrated a greater inhibitory effect on 35S-TBPS binding compared to the pyrazolopyridines cartazolate and tracazolate [1].
| Evidence Dimension | Inhibition of 35S-TBPS binding |
|---|---|
| Target Compound Data | LY81067: Most effective inhibitor (rank order) |
| Comparator Or Baseline | Cartazolate, Tracazolate |
| Quantified Difference | LY81067 > Cartazolate > Tracazolate (rank order potency) |
| Conditions | Rat cerebral cortex membranes, filtration assay at 25°C, 250 mM NaCl |
Why This Matters
This data directly positions LY81067 as the superior choice for studies targeting the picrotoxin-sensitive chloride channel, offering higher potency and potentially lower required doses than its pyrazolopyridine analogs.
- [1] Wong DT, Threlkeld PG, Bymaster FP, Squires RF. Saturable binding of 35S-t-butylbicyclophosphorothionate to the sites linked to the GABA receptor and the interaction with GABAergic agents. Life Sci. 1984 Feb 27;34(9):853-60. doi: 10.1016/0024-3205(84)90202-9. PMID: 6321873. View Source
